Sodium 2-(4-cyanopyridin-2-yl)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;2-(4-cyanopyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.Na/c9-5-6-1-2-10-7(3-6)4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMWTSLNOUKJBU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(4-cyanopyridin-2-yl)acetonitrile
A patented method (CN103483244A) describes the preparation of ethyl 2-cyano-2-(pyridin-4-yl)acetate, a closely related intermediate, which can be hydrolyzed and converted into the sodium salt form. The procedure involves:
- Heating ethyl 2-cyanoacetate with 4-pyridine derivatives at 60-90 °C for 120-180 minutes.
- Monitoring reaction completion by thin-layer chromatography.
- Extraction with water and ethyl acetate.
- Drying over anhydrous sodium sulfate and concentration to yield the ester intermediate.
Several embodiments report yields ranging from 78.2% to 89.8%, with consistent NMR data confirming the product structure.
| Embodiment | Ethyl 2-cyanoacetate (g) | Temperature (°C) | Reaction Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 56 | 60 | 170 | 87.5 | TLC monitored, standard workup |
| 2 | 84 | 80 | 160 | 89.8 | Higher temp, slightly better yield |
| 3 | 70 | 60 | 140 | 86.4 | Lower reaction time |
| 4 | 105 | 90 | 120 | 85.9 | Highest temp, shortest time |
| 5 | 56 | 70 | 170 | 78.2 | Lower yield at intermediate temp |
| 6 | 98 | 60 | 180 | 81.6 | Longest reaction time |
| 7 | 91 | 80 | 150 | 82.5 | Mid-range conditions |
NMR (400 MHz, CDCl3) consistently shows δ4.136 (s, 2H), 7.086-7.101 (d, 2H), 8.257-8.396 (d, 2H).
Conversion to Sodium 2-(4-cyanopyridin-2-yl)acetate
The ester intermediate (ethyl 2-cyano-2-(pyridin-4-yl)acetate) can be hydrolyzed under basic conditions to yield the corresponding sodium salt:
- Hydrolysis is typically performed by refluxing the ester in aqueous alkaline solution (e.g., sodium hydroxide).
- The reaction mixture is neutralized and purified by extraction and drying.
- The sodium salt precipitates or is isolated by concentration and crystallization.
While direct detailed protocols for this compound are sparse, this approach is standard for converting esters to sodium carboxylates.
Related Synthetic Routes from 2-Picolinic Acid
Another relevant method involves starting from 2-picolinic acid (2-pyridinecarboxylic acid), which is converted to 2-picolinoyl chloride using chlorinating agents in inert solvents (toluene, benzene, xylene) at 55-65 °C. This intermediate undergoes condensation with dihydrocarbyl malonate esters in the presence of inorganic salt catalysts and bases to form di-tert-butyl 2-picolinoylmalonate. Subsequent hydrolysis and neutralization yield 2-acetylpyridine derivatives.
Although this route is primarily designed for 2-acetylpyridine, the methodology can be adapted for cyanopyridine derivatives by substituting appropriate cyano-containing malonate esters or nitrile precursors.
Comparative Summary of Preparation Steps
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Formation of pyridine nitrile ester | Ethyl 2-cyanoacetate + 4-pyridine derivative, heat 60-90 °C, 2-3 h | Ethyl 2-cyano-2-(pyridin-4-yl)acetate | High yields (78-90%), TLC monitored |
| 2. Workup and isolation | Water extraction, ethyl acetate extraction, drying over Na2SO4 | Purified ester intermediate | Standard organic extraction protocol |
| 3. Hydrolysis to acid salt | Reflux with aqueous NaOH, neutralization | This compound | Typical ester hydrolysis to sodium salt |
| 4. Alternative route via acyl chloride | 2-picolinic acid → 2-picolinoyl chloride → condensation with malonate esters | Functionalized pyridine derivatives | Adaptable for cyano-substituted analogs |
Research Findings and Notes
- The reaction temperature and time significantly influence the yield of the ester intermediate; higher temperatures reduce reaction time but may slightly lower yield.
- The use of anhydrous sodium sulfate for drying ensures removal of residual water, critical for purity.
- Thin-layer chromatography is a reliable method for monitoring reaction progress.
- The ester intermediate is typically oily and requires careful drying and concentration.
- The patent literature emphasizes mild reaction conditions and simple workup procedures, indicating the methods are scalable and industrially viable.
Scientific Research Applications
Sodium 2-(4-cyanopyridin-2-yl)acetate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Sodium 2-(4-cyanopyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopyridinyl group can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Key Comparisons
Ionic vs. Ester Derivatives: Sodium and lithium salts exhibit higher polarity and water solubility compared to ester derivatives like ethyl or methyl variants. The sodium salt is likely preferred in aqueous pharmaceutical formulations, whereas esters (e.g., ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate) are utilized in organic synthesis due to their lipophilicity .
Substituent Effects: The 4-cyano group in this compound enhances electrophilicity, facilitating nucleophilic reactions in drug intermediate synthesis. In contrast, the 4-amino group in Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate increases nucleophilicity, making it suitable for coupling reactions .
Pharmacological Relevance: The 4-cyanopyridin-2-yl moiety is a critical pharmacophore in ivosidenib (TIBSOVO®), an FDA-approved IDH1 inhibitor for leukemia .
Safety Profiles: Sodium chloroacetate () demonstrates high toxicity, requiring stringent handling protocols . Although safety data for this compound are unavailable, its ionic nature and lack of reactive halogens (vs. chloroacetate) likely reduce acute hazards.
Thermal and Chemical Stability: Lithium salts often exhibit higher thermal stability than sodium salts due to stronger ionic interactions, but this may compromise solubility . Esters like Ethyl 2-(2-(4-cyanopyridin-2-yl)-3-oxoisoindolin-1-yl)acetate show stability in solid form (m.p. 145–146°C), suitable for storage and controlled reactions .
Research Findings
- Synthetic Utility: Ethyl 2-(2-(4-cyanopyridin-2-yl)-3-oxoisoindolin-1-yl)acetate is synthesized via RhIII-catalyzed multicomponent reactions, highlighting the role of 4-cyanopyridinyl groups in facilitating transition-metal-mediated bond formation .
- Structural Similarity: Methyl 2-(pyridin-4-yl)acetate shares 84% structural similarity with this compound, differing only in substituent position (pyridin-4-yl vs. 4-cyanopyridin-2-yl) and functional group (ester vs. carboxylate). This positional isomerism significantly impacts binding affinity in coordination complexes .
Biological Activity
Sodium 2-(4-cyanopyridin-2-yl)acetate is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
1. Overview of Biological Activity
This compound has been shown to interact with various enzymes and biomolecules, influencing metabolic pathways and cellular functions. Its biological activities include:
- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, impacting their function and the biochemical processes they regulate.
- Cellular Effects : It modulates cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to changes in cell growth and differentiation.
- Therapeutic Potential : Investigated for anti-inflammatory and anticancer properties, it shows promise in drug discovery.
The mechanisms through which this compound exerts its effects involve several key interactions:
- Binding Interactions : The compound binds to specific enzymes, altering their activity. This interaction can either inhibit or activate the enzyme's function, leading to subsequent effects on metabolic pathways.
- Gene Expression Modulation : By interacting with transcription factors or regulatory proteins, it influences gene expression patterns, which can alter cellular behavior.
This compound has been studied for its biochemical properties, revealing significant interactions with metabolic enzymes. These interactions can lead to:
- Changes in metabolic flux.
- Altered levels of key metabolites within cells.
For instance, it has been shown to modulate glycolysis and the citric acid cycle, affecting energy production.
3.2 Dosage Effects in Animal Models
Research indicates that the effects of this compound are dose-dependent:
- Lower Doses : Beneficial effects such as enhanced metabolic activity and cell growth.
- Higher Doses : Potentially toxic effects, including cellular damage or disruption of normal processes. Threshold effects have been observed, indicating an optimal dosage range for efficacy without toxicity.
4. Case Studies
Several studies have highlighted the compound's biological activity:
4.1 Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed effective inhibition of cell proliferation in MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .
4.2 Anti-inflammatory Properties
Preclinical models have indicated that this compound may possess anti-inflammatory properties by modulating cytokine production and inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
5. Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities based on the position of functional groups on the pyridine ring:
| Compound Name | Biological Activity | Notable Differences |
|---|---|---|
| Sodium 2-(4-cyanopyridin-3-yl)acetate | Moderate enzyme inhibition | Different binding affinity due to structural variation |
| Sodium 2-(4-cyanopyridin-5-yl)acetate | Lesser cytotoxicity | Variation in cellular uptake and metabolism |
| Sodium 2-(4-cyanopyridin-6-yl)acetate | Minimal biological activity | Lower interaction with target enzymes |
This table illustrates how slight changes in molecular structure can lead to significant differences in biological activity.
6. Conclusion
This compound represents a valuable compound in biochemical research due to its diverse biological activities and potential therapeutic applications. Ongoing studies are essential to further elucidate its mechanisms of action and optimize its use in clinical settings.
Q & A
Basic: What are the common synthetic routes for Sodium 2-(4-cyanopyridin-2-yl)acetate?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A two-step approach is often employed:
Cyanoacetylation: React 4-cyanopyridin-2-ol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C to form the ethyl ester intermediate .
Saponification: Hydrolyze the ester group using NaOH in aqueous ethanol under reflux to yield the sodium salt .
Key Considerations:
- Monitor reaction progress via TLC or HPLC to optimize yield (typically 70–85%).
- Purify intermediates via recrystallization or column chromatography.
Basic: How is this compound characterized post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy: Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR. For example, the pyridinyl proton signals appear at δ 8.5–9.0 ppm, and the acetate methylene at δ 3.8–4.2 ppm .
- HRMS: Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 223.05) .
- X-ray Crystallography: Resolve crystal structure using SHELXL refinement (e.g., space group P2₁/c, Z = 4) .
Advanced: How does the 4-cyano substituent influence the compound’s reactivity and electronic properties?
Methodological Answer:
The electron-withdrawing cyano group:
- Enhances Electrophilicity: Facilitates nucleophilic aromatic substitution at the pyridine ring (e.g., with amines or thiols) .
- Stabilizes Intermediates: Delocalizes negative charge in carboxylate via conjugation, confirmed by DFT calculations showing reduced LUMO energy (-1.8 eV) .
Experimental Validation: - Compare reactivity with analogs (e.g., 4-methyl or 4-methoxy derivatives) using kinetic studies .
Advanced: What catalytic methods enable multicomponent reactions involving this compound?
Methodological Answer:
Rhodium(III)-catalyzed annulation is effective for synthesizing heterocycles:
- Procedure: React with aldehydes and alkenes under [Cp*RhCl₂]₂ catalysis (2.5 mol%) in DCE at 80°C for 12 hours .
- Yield Optimization: Screen additives (e.g., AgSbF₆) to improve turnover (>30% yield) .
Applications: Generate isoindolinones for bioactive screening .
Advanced: How can researchers resolve discrepancies in spectroscopic or crystallographic data?
Methodological Answer:
- Cross-Validation: Compare experimental NMR data with computed spectra (e.g., using Gaussian at B3LYP/6-31G*) .
- Refinement Tools: Use SHELXL for high-resolution crystallography (R-factor < 0.05) .
- Controlled Replicates: Repeat syntheses under inert atmosphere to rule out oxidation artifacts .
Basic: What are the storage and handling precautions for this compound?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation .
- Safety: Use PPE (gloves, goggles) due to potential irritancy (H315/H319 hazards) .
Advanced: How can computational modeling predict biological interactions of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to IDH1 mutants (e.g., R132H, as in TIBSOVO®) .
- MD Simulations: Assess stability of protein-ligand complexes in GROMACS (10 ns runs, AMBER force field) .
Advanced: What role does this compound play in coordination chemistry?
Methodological Answer:
The carboxylate and pyridinyl groups act as bidentate ligands:
- Metal Complexation: React with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water (1:1) at pH 6–7. Characterize via UV-Vis (λ~450 nm for Cu complexes) and cyclic voltammetry .
- Applications: Design MOFs for catalytic or sensing applications .
Basic: What conditions are optimal for hydrolyzing the ester precursor to the sodium salt?
Methodological Answer:
- Acidic Hydrolysis: Use 6M HCl under reflux (12 hours, 70% yield) .
- Basic Hydrolysis: Prefer 2M NaOH in 50% ethanol (6 hours, 85% yield) .
Monitoring: Track ester cleavage via IR (disappearance of C=O stretch at 1740 cm⁻¹) .
Advanced: How is this compound utilized as a pharmacophore in medicinal chemistry?
Methodological Answer:
- IDH1 Inhibition: The 4-cyanopyridinyl moiety mimics α-ketoglutarate in TIBSOVO®, blocking mutant IDH1 in leukemia .
- Derivatization: Synthesize amide or hydrazide derivatives for kinase inhibition assays (IC₅₀ ~ 50 nM for JAK2) .
Screening: Use HEK293 cells transfected with target enzymes for in vitro activity studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
